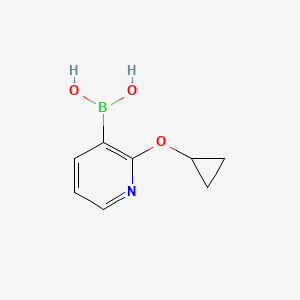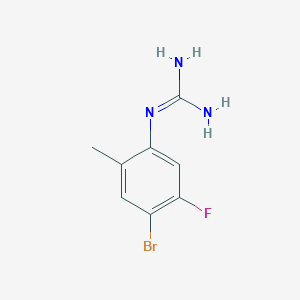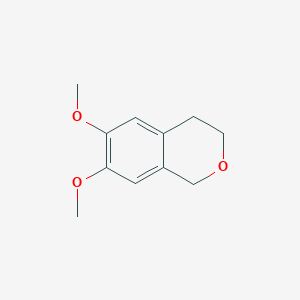![molecular formula C12H10Cl2N2O2 B13684255 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one CAS No. 92574-75-9](/img/structure/B13684255.png)
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a pyridazinone ring, which is further substituted with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves several steps. One common method includes the reaction of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Scientific Research Applications
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one can be compared with other similar compounds such as:
2-[(Benzyloxy)methyl]-4-chloropyridazin-3(2H)-one: This compound has only one chlorine atom, which may result in different reactivity and biological activity.
2-[(Benzyloxy)methyl]-4,5-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s chemical properties and applications.
Properties
CAS No. |
92574-75-9 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
HMPOUYCZGZBFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


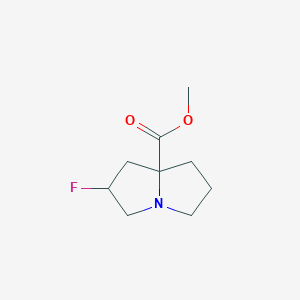

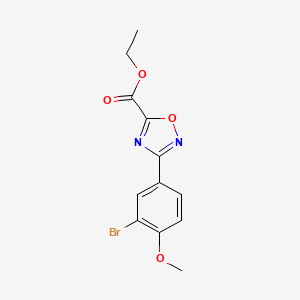
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
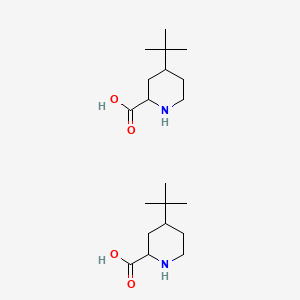
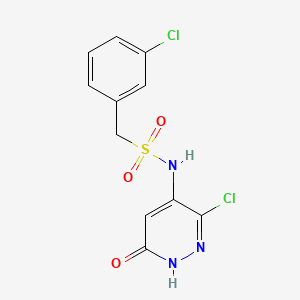
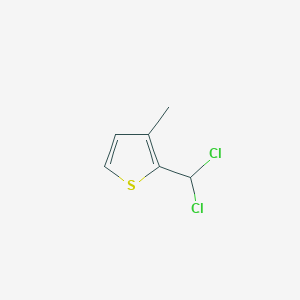
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
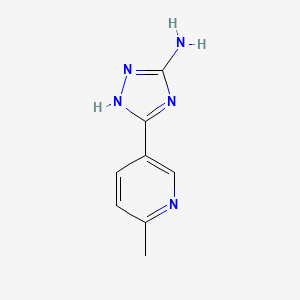
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
